Schidigerasaponin D5
CAS No.: 266998-04-3
Cat. No.: VC4095314
Molecular Formula: C39H64O13
Molecular Weight: 740.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 266998-04-3 |
|---|---|
| Molecular Formula | C39H64O13 |
| Molecular Weight | 740.9 g/mol |
| IUPAC Name | 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3 |
| Standard InChI Key | MMTWXUQMLQGAPC-UHFFFAOYSA-N |
| SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Introduction
Structural Characteristics of Schidigerasaponin D5
Molecular Configuration
Schidigerasaponin D5 belongs to the spirostanol saponin class, characterized by a steroidal aglycone (spirostane) linked to oligosaccharide chains. Its molecular formula, CHO, corresponds to a molecular weight of 740.9 g/mol . The structure includes a 27-carbon spirostane backbone with two sugar moieties: a β-D-glucopyranosyl unit and a branched oligosaccharide chain. Key features include:
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Spirostane Core: A tetracyclic steroid skeleton with a spiroketal group at C-22, critical for bioactivity .
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Saccharide Chains: Two glucose residues attached via glycosidic bonds at C-3 and C-26, enhancing solubility and receptor interactions .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 740.9 g/mol | |
| SMILES | CC1CCC2(C(C3C(O2)CC4C3(...)OC1 | |
| InChIKey | MMTWXUQMLQGAPC-UHFFFAOYSA-N |
Stereochemical Considerations
The configuration at C-25 (25R or 25S) significantly influences bioactivity. For example:
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25R Diastereomers: Exhibit stronger cytotoxic effects against SW620 colon cancer cells (IC = 29.81–33.91 μM) .
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25S Diastereomers: Show reduced activity, underscoring the role of stereochemistry in pharmacological interactions .
Isolation and Synthesis
Extraction from Natural Sources
Schidigerasaponin D5 is typically isolated via solvent extraction followed by chromatographic purification:
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Plant Material: Stems of Yucca schidigera or roots of Asparagus racemosus are extracted with methanol or ethanol .
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Chromatography: High-performance liquid chromatography (HPLC) on C columns resolves 25R/S diastereomers, achieving >95% purity .
Synthetic Approaches
Total synthesis remains challenging due to the compound’s stereochemical complexity. Semi-synthetic routes involve:
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Aglycone Modification: Functionalization of the spirostane core followed by glycosylation .
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Enzymatic Glycosylation: Use of glycosyltransferases to attach sugar units regioselectively .
Pharmacological Activities
Cytotoxic Effects
Schidigerasaponin D5 demonstrates dose-dependent cytotoxicity against multiple cancer cell lines:
Table 2: Cytotoxic Activity of Schidigerasaponin D5
| Cell Line | IC (μM) | Configuration | Source |
|---|---|---|---|
| SW620 (Colon) | 29.81–33.91 | 25R | |
| HL60 (Leukemia) | 12.33 | 25R | |
| A549 (Lung) | 10.2 | 25R |
Mechanistically, it induces apoptosis via mitochondrial pathway activation and caspase-3 cleavage .
Antifungal Properties
The compound inhibits growth of food-deteriorating yeasts (Saccharomyces cerevisiae, MIC = 3.13–12.5 μM) and dermatophytes (Candida albicans, MIC = 6.25 μM) . Its amphiphilic structure disrupts fungal membrane integrity .
Neuroprotective and Anti-inflammatory Effects
Preliminary studies suggest:
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Anti-Alzheimer’s Activity: Inhibition of acetylcholinesterase (IC = 6.0 μM) .
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Anti-inflammatory Action: Suppression of NF-κB signaling in macrophages .
Analytical Methods for Characterization
Spectroscopic Techniques
Chromatographic Profiling
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HPLC-DAD: Quantifies diastereomers using C columns (Retention time: 25R = 18.2 min, 25S = 19.5 min) .
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HPTLC: Screens crude extracts with vanillin-sulfuric acid staining .
Applications and Challenges
Research Challenges
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